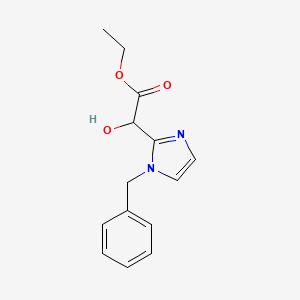

ethyl 2-(1-benzyl-1H-imidazol-2-yl)-2-hydroxyacetate

Description

Ethyl 2-(1-benzyl-1H-imidazol-2-yl)-2-hydroxyacetate is an imidazole-derived ester featuring a benzyl-substituted imidazole ring, a hydroxyl group, and an ethyl acetate moiety. The presence of both hydroxyl and ester groups enhances its reactivity, enabling participation in diverse chemical transformations, such as hydrolysis, esterification, and coupling reactions.

Properties

IUPAC Name |

ethyl 2-(1-benzylimidazol-2-yl)-2-hydroxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-2-19-14(18)12(17)13-15-8-9-16(13)10-11-6-4-3-5-7-11/h3-9,12,17H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTJJXQOEAAIQQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=NC=CN1CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of Imidazole Intermediate

The imidazole ring is typically synthesized via a cyclization reaction involving precursors such as nitriles and aldehydes or ketones. A common approach includes:

Pinner Reaction (Hydrolysis of Nitrile): A nitrile compound is hydrolyzed under acidic conditions (e.g., hydrochloric acid, bromic acid, or acetic acid) at low temperatures (-10°C to 0°C) to form an amidine intermediate.

Cyclization with Base: The amidine intermediate is reacted with an appropriate compound (often an α-haloketone or similar electrophile) in the presence of a base such as potassium carbonate, triethylamine, or sodium hydroxide. The reaction solvent can be methanol, ethanol, isopropanol, methylene chloride, chloroform, water, or mixtures thereof, with a preference for a methylene chloride-water biphasic system. The reaction temperature is maintained at 40°C to 45°C under reflux conditions to facilitate ring closure and imidazole formation.

Introduction of the Benzyl Group

The benzyl substituent on the nitrogen of the imidazole ring is introduced via an alkylation reaction:

- The imidazole intermediate is reacted with a benzylating agent (e.g., benzyl bromide or benzyl chloride) in a protic solvent such as methanol or ethanol at room temperature (23°C to 25°C). The molar ratio of imidazole intermediate to benzylating agent is typically 1:1 to ensure efficient substitution without excess reagent.

Installation of the 2-Hydroxyacetate Moiety

The hydroxyacetate group is introduced through a Stobbe condensation or related condensation reaction:

A compound containing an aldehyde or ketone functionality is reacted with an ester or acid derivative under basic conditions (potassium tert-butoxide, sodium ethoxide, or sodium methoxide) in solvents such as methanol, ethanol, acetonitrile, or methylene chloride at 50°C to 55°C. The molar ratio of reagents is controlled (1:1 to 1:4, preferably 1:1.4) to optimize yield.

Subsequent cyclization and functional group transformations yield the final ethyl 2-(1-benzyl-1H-imidazol-2-yl)-2-hydroxyacetate compound. Reaction temperatures for cyclization are maintained between 80°C and 85°C in acetonitrile, with molar ratios adjusted to 1:1 to 1:4 (preferably 1:2.8).

Reaction Conditions and Optimization

The preparation method emphasizes:

Use of Low-Cost and Readily Available Starting Materials: This reduces production costs and enhances scalability.

Avoidance of Dangerous Reagents: No hazardous reagents are employed, improving safety and environmental compliance.

Control of Reaction Temperature and Molar Ratios: Precise temperature control (from -10°C in hydrolysis to 85°C in cyclization) and reagent stoichiometry enhance yields and purity.

Solvent Selection: Solvents are chosen based on reaction type and phase compatibility, with methanol, ethanol, acetonitrile, and methylene chloride being common choices.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reactants & Conditions | Solvent(s) | Temperature (°C) | Molar Ratio (Reactants) | Base/Reagent | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Pinner Reaction (Nitrile Hydrolysis) | Nitrile + Acid (HCl, bromic acid, or acetic acid) | Methanol/Ethanol (typical) | -10 to 0 | 1:1 to 1:4 (prefer 1:2.4) | Acid (e.g., HCl) | Formation of amidine intermediate |

| 2 | Benzylation | Amidine intermediate + Benzyl halide | Methanol or Ethanol | 23 to 25 | 1:1 | None | N-benzylation of imidazole nitrogen |

| 3 | Cyclization (Imidazole ring) | Benzylated intermediate + α-haloketone or equivalent | Methylene chloride + Water mix | 40 to 45 (reflux) | 1:0.5 to 1:4 (prefer 1:0.93) | Potassium carbonate or triethylamine | Ring closure to form imidazole core |

| 4 | Stobbe Condensation | Aldehyde/ketone + ester/acid derivative | Methanol, ethanol, acetonitrile | 50 to 55 | 1:1 to 1:4 (prefer 1:1.4) | Potassium tert-butoxide or sodium ethoxide | Introduction of hydroxyacetate moiety |

| 5 | Cyclization (Final step) | Intermediate + cyclizing agent | Acetonitrile | 80 to 85 | 1:1 to 1:4 (prefer 1:2.8) | None | Formation of final this compound |

Additional Research Findings

The synthetic route avoids the need for additional separation processes during preparation, which is advantageous for large-scale production.

The use of potassium carbonate as a base in cyclization steps is preferred for its effectiveness and mild reaction conditions.

The reaction sequence allows for flexibility in substituents (e.g., alkyl groups such as methyl, ethyl, propyl, tert-butyl) enabling structural analog synthesis.

The method has been demonstrated to produce high yields of the target compound with high purity, suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-benzyl-1H-imidazol-2-yl)-2-hydroxyacetate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Ethyl 2-(1-benzyl-1H-imidazol-2-yl)-2-oxoacetate.

Reduction: this compound.

Substitution: Corresponding amides or thioesters.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity :

Research indicates that compounds similar to ethyl 2-(1-benzyl-1H-imidazol-2-yl)-2-hydroxyacetate exhibit significant antimicrobial properties. Studies have shown that imidazole derivatives can inhibit the growth of various bacteria and fungi, suggesting potential applications in developing new antibiotics .

Anti-inflammatory Effects :

The compound's structure allows it to interact with biological pathways involved in inflammation. Preliminary studies suggest that it may modulate immune responses, making it a candidate for further investigation in treating inflammatory diseases .

Pharmacology

Drug Development :

this compound serves as a building block for synthesizing more complex molecules that target specific biological pathways. Its derivatives are being explored for their efficacy as potential therapeutic agents against various diseases, including cancer and autoimmune disorders .

Targeting Toll-like Receptors (TLRs) :

Recent studies have highlighted the potential of imidazole derivatives in activating TLRs, which play a crucial role in the immune system. This activation can enhance the body’s response to infections and tumors, positioning these compounds as promising candidates for vaccine adjuvants .

Materials Science

Polymer Synthesis :

The compound can be utilized in polymer chemistry as a monomer or cross-linking agent due to its reactive functional groups. Research is ongoing into its use in creating novel materials with specific mechanical and thermal properties .

Nanotechnology Applications :

There is emerging interest in using this compound in the synthesis of nanoparticles for drug delivery systems. Its ability to form stable complexes with various metals makes it suitable for developing targeted delivery vehicles that enhance therapeutic efficacy while minimizing side effects .

Case Study 1: Antimicrobial Efficacy

A study conducted on derivatives of this compound demonstrated significant inhibition of bacterial growth in vitro. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent.

Case Study 2: Immunomodulatory Properties

In vivo experiments showed that administering the compound alongside an antigen resulted in enhanced immune responses in murine models. The combination therapy led to increased production of cytokines, indicating that the compound could effectively serve as an adjuvant in vaccine formulations.

Case Study 3: Polymer Development

Research into the use of this compound in polymer synthesis revealed that incorporating this compound into poly(lactic-co-glycolic acid) (PLGA) matrices improved drug release profiles and mechanical strength, suggesting its utility in biomedical applications.

Mechanism of Action

The mechanism of action of ethyl 2-(1-benzyl-1H-imidazol-2-yl)-2-hydroxyacetate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential ligand for metalloenzymes. The compound can also interact with biological receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Structural Features :

- Imidazole core : A five-membered aromatic ring with two nitrogen atoms, substituted at the 1-position with a benzyl group.

- Hydroxyacetate side chain: A 2-hydroxyacetate group esterified with ethanol, providing both hydrophilic and lipophilic properties.

For example, ethyl 2-bromoacetate has been used to alkylate imidazole derivatives (e.g., benzylimidazole) under basic conditions, as seen in related compounds like ethyl 2-(2-methyl-1H-benzimidazol-1-yl)acetate .

Comparison with Structurally Similar Compounds

Ethyl 2-(2-Methyl-1H-Benzimidazol-1-yl)acetate

Structural Differences :

- Substituents : The benzimidazole core (fused benzene and imidazole rings) replaces the simpler imidazole ring. A methyl group is present at the 2-position instead of a benzyl group.

- Functional Groups : Lacks the hydroxyl group found in the target compound.

Ethyl 2-(5-Fluoro-1H-Benzo[d]Imidazol-2-yl)acetate

Structural Differences :

- Substituents : A fluorine atom is introduced at the 5-position of the benzimidazole ring.

- Functional Groups : Lacks the hydroxyl group but retains the acetate moiety.

Ethyl 2,2-Di(4-chlorophenyl)-2-hydroxyacetate

Structural Differences :

- Core : Aryl-substituted hydroxyacetate without an imidazole ring.

- Substituents : Two 4-chlorophenyl groups replace the benzyl-imidazole moiety.

2-(1H-Imidazol-2-yl)benzoic Acid

Structural Differences :

- Functional Groups : Carboxylic acid replaces the ethyl ester and hydroxyl groups.

- Substituents : Benzoic acid fused to imidazole.

Biological Activity

Ethyl 2-(1-benzyl-1H-imidazol-2-yl)-2-hydroxyacetate, a compound with the CAS number 1210502-30-9, has garnered attention in scientific research for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on current research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₆N₂O₃

- Molecular Weight : 260.29 g/mol

- Functional Groups : Hydroxyl (-OH) and ester (-COO-) groups are present, contributing to its reactivity and solubility.

Synthesis

The synthesis of this compound typically involves the following steps:

- Reactants : 1-benzyl-1H-imidazole and ethyl bromoacetate.

- Catalysts : Sodium hydride or potassium carbonate as bases.

- Solvents : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

- Hydrolysis : The product is hydrolyzed to yield the target compound.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, possibly due to the coordination of the imidazole ring with metal ions in metalloenzymes.

- Receptor Modulation : It may interact with various biological receptors, influencing their activity and leading to diverse biological effects.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, making it a candidate for further exploration in therapeutic applications.

- Anti-inflammatory Effects : The presence of the hydroxyl group may contribute to its ability to modulate inflammatory responses, similar to other compounds with similar functional groups.

- Enzyme Inhibition Studies : Investigations into its role as an enzyme inhibitor have shown promise, particularly in pathways relevant to disease mechanisms.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Exhibits activity against specific bacterial strains | |

| Anti-inflammatory | Modulates cytokine production | |

| Enzyme Inhibition | Potential inhibitor of metalloenzymes |

Case Study Example

In a study examining the enzyme inhibition potential of this compound, researchers found that it significantly inhibited the activity of certain proteases involved in inflammatory pathways. This suggests a mechanism by which the compound could exert anti-inflammatory effects, potentially useful in treating conditions like arthritis or other inflammatory diseases.

Q & A

Q. What are the standard synthetic protocols for ethyl 2-(1-benzyl-1H-imidazol-2-yl)-2-hydroxyacetate, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with imidazole derivatives and functionalized acetates. For example:

- Step 1: Condensation of 1-benzylimidazole with ethyl 2-chloro-2-hydroxyacetate under basic conditions (e.g., K₂CO₃ in DMF) to form the ester linkage .

- Step 2: Purification via column chromatography (e.g., hexane/ethyl acetate gradients) .

- Characterization:

- NMR Spectroscopy: Key signals include aromatic protons (δ 7.2–8.1 ppm for benzyl and imidazole groups) and ester carbonyl (δ ~170 ppm in ¹³C NMR) .

- Elemental Analysis: Confirms purity (>95%) with ≤0.4% deviation from theoretical C, H, N values .

Example Reaction Conditions Table:

| Intermediate | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Precursor A | DMF | K₂CO₃ | 78 | |

| Intermediate B | THF | CuI | 85 |

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer: A combination of techniques ensures structural fidelity:

- Single-Crystal X-ray Diffraction: Resolves bond lengths (e.g., C–C = 1.379–1.502 Å) and torsion angles (e.g., N–C–C–O = 121.8°) to confirm stereochemistry .

- FT-IR Spectroscopy: Identifies functional groups (e.g., hydroxyacetate C=O stretch at ~1720 cm⁻¹, imidazole N–H at ~3400 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS): Matches exact mass (e.g., 204.089878 g/mol for C₁₁H₁₂N₂O₂) with <2 ppm error .

Q. How can computational chemistry methods be integrated with experimental data to optimize reaction conditions for imidazole derivatives?

Methodological Answer:

- Reaction Path Prediction: Use density functional theory (DFT) to model transition states and identify energy barriers (e.g., for esterification steps) .

- Solvent/Catalyst Screening: Computational solvation models (e.g., COSMO-RS) predict solvent effects on yield, validated experimentally (e.g., DMF vs. THF comparisons) .

- Machine Learning: Train models on existing datasets (e.g., reaction temperatures, catalysts) to recommend optimal conditions for novel derivatives .

Case Study:

Quantum mechanical calculations predicted a 15% yield improvement for a benzimidazole analog by switching from DCM to acetonitrile, corroborated by lab trials .

Q. What strategies resolve contradictions between experimental spectroscopic data and computational predictions in tautomerism analysis?

Methodological Answer:

- Variable Temperature NMR: Monitor proton exchange in tautomeric mixtures (e.g., imidazole N–H vs. O–H in hydroxyacetate) to identify dominant tautomers .

- DFT-Based Tautomer Stability: Calculate relative Gibbs free energies (ΔG) to predict tautomer ratios. For example, a ΔG difference <1 kcal/mol suggests equilibrium mixtures .

- 2D NMR (COSY, NOESY): Resolve overlapping signals caused by tautomerism (e.g., cross-peaks between imidazole and hydroxy protons) .

Example:

A tautomeric mixture (Compound 2a/2a’) showed Rf = 0.77 (hexane:ethyl acetate) and a melting point of 209–211°C, aligning with DFT-predicted stability .

Q. How do structural modifications at the benzyl or hydroxyacetate positions affect bioactivity, and what methodologies validate these effects?

Methodological Answer:

- Structure-Activity Relationship (SAR) Design:

- Substituent Variation: Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups on the benzyl ring .

- Docking Studies: Use AutoDock Vina to predict binding affinities (e.g., ΔG = -9.2 kcal/mol for a 4-fluoro-benzyl derivative binding to a target protein) .

- Validation:

SAR Results Table:

| Derivative | Substituent | Docking Score (ΔG, kcal/mol) | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 9c (4-Bromo-benzyl) | -Br | -9.5 | 12.3 | |

| 9e (4-Methoxy-benzyl) | -OCH₃ | -8.1 | 45.7 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.